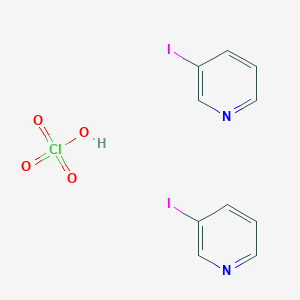![molecular formula C16H8Br2N2O2 B14584553 6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione CAS No. 61415-57-4](/img/structure/B14584553.png)
6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes two bromine atoms and a naphtho[2,3-g]phthalazine core. Its distinct chemical properties make it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione typically involves multi-step organic reactions. One common method includes the bromination of naphtho[2,3-g]phthalazine-1,4-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione involves its interaction with specific molecular targets. The bromine atoms and the naphtho[2,3-g]phthalazine core play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and DNA.
Vergleich Mit ähnlichen Verbindungen
6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione can be compared with other similar compounds such as:
1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic acid: This compound also contains bromine atoms and a naphthalene core but differs in its functional groups and overall structure.
6,6-Dibromo-2,2-dipyridyl: Another brominated compound with a different core structure, used in coordination chemistry and as a ligand in metal complexes.
The uniqueness of this compound lies in its specific arrangement of bromine atoms and the naphtho[2,3-g]phthalazine core, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61415-57-4 |
|---|---|
Molekularformel |
C16H8Br2N2O2 |
Molekulargewicht |
420.05 g/mol |
IUPAC-Name |
6,11-dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione |
InChI |
InChI=1S/C16H8Br2N2O2/c17-13-7-3-1-2-4-8(7)14(18)10-6-12-11(5-9(10)13)15(21)19-20-16(12)22/h1-6H,(H,19,21)(H,20,22) |
InChI-Schlüssel |
SFHFPANQVHFMRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=C4C(=CC3=C2Br)C(=O)NNC4=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


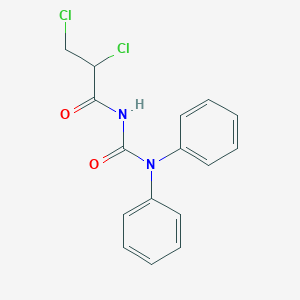
![7-[Acetyl(1-phenylnonyl)amino]heptanoic acid](/img/structure/B14584488.png)
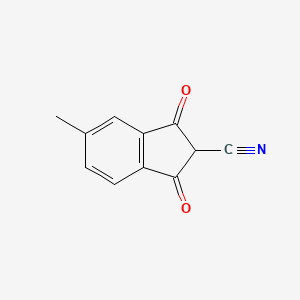


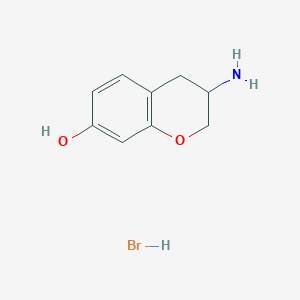

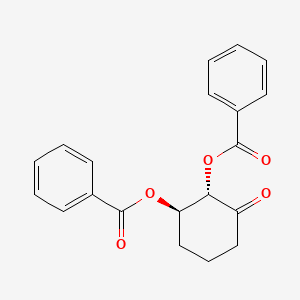
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
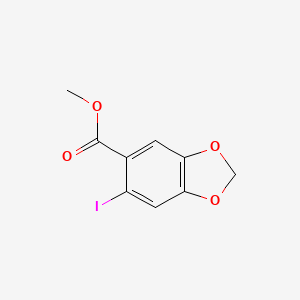
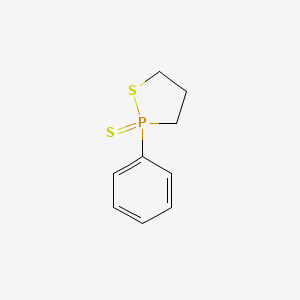
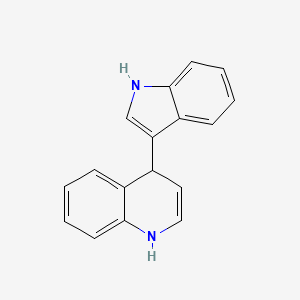
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
